molecular formula C26H50N6O15 B13866822 1,6'-Di-HABA Kanamycin A Sulfate

1,6'-Di-HABA Kanamycin A Sulfate

Cat. No.: B13866822
M. Wt: 686.7 g/mol
InChI Key: WOGVLSCMQBHQRU-VPEIITBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6'-Di-HABA Kanamycin A Sulfate is a chemically modified derivative of the broad-spectrum aminoglycoside antibiotic, Kanamycin A . This compound is recognized in research circles as Amikacin EP Impurity F, making it a critical reference standard in pharmaceutical development and quality control processes, particularly for the analysis of the semi-synthetic antibiotic amikacin . With a molecular formula of C26H50N6O15 and a molecular weight of 686.71 g·mol⁻¹, it features structural alterations that are the focus of ongoing antimicrobial resistance (AMR) research . The primary research value of this compound lies in the exploration of structure-activity relationships (SAR) to develop new antibacterial agents. Modifying the 6″-position of the Kanamycin A scaffold with additional protonatable groups is a promising strategy to overcome bacterial resistance mechanisms . Studies on similar 6″-modified kanamycin A analogues suggest that such modifications can yield compounds less affected by resistance mechanisms associated with mutations in the bacterial elongation factor G (EF-G) . Like the parent compound kanamycin, derivatives are understood to exert their effects by binding to the bacterial 30S ribosomal subunit. This binding disrupts protein synthesis by interfering with the initiation complex, causing misreading of the mRNA code, and ultimately leading to the production of non-functional or toxic peptides . Researchers utilize this compound to advance the development of novel aminoglycosides with the goal of combating resistant Gram-negative and Gram-positive bacteria, thereby addressing a critical need in modern antibiotic discovery . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C26H50N6O15

Molecular Weight

686.7 g/mol

IUPAC Name

(2S)-4-amino-N-[[(2R,3S,4S,5R,6R)-6-[(1R,2S,3S,4R,6S)-6-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]-2-hydroxybutanamide

InChI

InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-6-12-16(37)18(39)19(40)26(44-12)46-21-8(29)5-9(32-24(43)11(35)2-4-28)22(20(21)41)47-25-17(38)14(30)15(36)13(7-33)45-25/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10-,11-,12+,13+,14-,15+,16+,17+,18-,19+,20-,21+,22-,25+,26+/m0/s1

InChI Key

WOGVLSCMQBHQRU-VPEIITBQSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CNC(=O)[C@H](CCN)O)O)O)O)N

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CNC(=O)C(CCN)O)O)O)O)N

Origin of Product

United States

Preparation Methods

Protection of Amino Groups on Kanamycin A

  • The amino groups at the 3 and 6' positions of kanamycin A are initially protected to prevent undesired reactions during acylation.
  • Protective groups commonly used include benzyloxycarbonyl (Cbz) or substituted benzyloxycarbonyl groups (e.g., p-nitrobenzyloxycarbonyl), t-butoxycarbonyl, or phthaloyl groups.
  • For example, 3,6'-di-N-benzyloxycarbonyl-kanamycin A is prepared with a purity of approximately 85% and used as the starting material for acylation.

Formation of Metal Ion Complex

  • The protected kanamycin A derivative is reacted with a bivalent metal cation salt, typically zinc acetate, in aqueous or mixed aqueous-organic solvents.
  • The molar ratio of metal salt to kanamycin A derivative ranges from 1:1 to 10:1, preferably 2:1 to 6:1.
  • This complexation stabilizes the molecule and directs acylation selectively to the amino group at position 1.
  • The reaction is carried out at room temperature under stirring for approximately 2 hours.

Acylation with Reactive L-HABA Derivative

  • A reactive derivative of L-HABA, such as the N-hydroxysuccinimide ester of L-4-benzyloxycarbonylamino-2-hydroxybutyric acid, is prepared separately.
  • This ester is dissolved in an aprotic organic solvent like methylene chloride or dimethylsulfoxide.
  • The ester solution is added to the metal complex of the protected kanamycin A under stirring at room temperature.
  • The reaction proceeds overnight (approximately 5 hours to overnight) to achieve acylation primarily at the N-1 position.
  • The presence of water is crucial; without water, no acylation occurs due to the formation of a stable complex at N-1 and N-3" positions.

Removal of Metal Ion and Isolation of Acylation Product

  • After acylation, a basic solution such as ammonium hydroxide or aqueous ammonia is added to the reaction mixture to raise the pH to 9-10.
  • This step destroys the metal complex, precipitating the acylation product.
  • The solid product is filtered, washed, and dried at around 45°C.
  • Typical yields of the acylation product are around 50% of the stoichiometric value relative to the starting protected kanamycin A.

Deprotection of Amino Protective Groups

  • Protective groups on the 3 and 6' amino functions and on the side chain are removed by conventional methods depending on the protecting group type:
    • Benzyloxycarbonyl groups are removed by catalytic hydrogenolysis using catalysts such as palladium or platinum on carbon under hydrogen atmosphere.
    • Phthaloyl groups are removed by hydrazine hydrolysis.
    • t-Butoxycarbonyl groups are removed with formic acid.
  • This step yields the raw 1,6'-Di-HABA Kanamycin A compound.

Summary Table of Key Reaction Conditions and Outcomes

Step Conditions/Details Outcome/Yield
Amino group protection Benzyloxycarbonyl groups; purity ~85% Protected kanamycin A derivative
Metal ion complexation Zinc acetate (2-6 equiv), aqueous or mixed solvent, room temp, 2 h stirring Stable metal complex formed
Acylation N-hydroxysuccinimide ester of L-HABA in methylene chloride or DMSO, room temp, 5 h to overnight 3,6'-di-N-benzyloxycarbonyl-1-N-L-HABA-kanamycin A, ~50% yield
Metal ion removal Addition of NH4OH or ammonia to pH 9-10, precipitation, filtration, drying at 45°C Acylation product isolated
Deprotection Catalytic hydrogenolysis (Pd/C, H2), hydrazine hydrolysis, or formic acid treatment 1,6'-Di-HABA Kanamycin A raw product
Purification Ion exchange chromatography Purified product, ~73% purity, 80% stoichiometric yield

Research Outcomes and Notes

  • The method allows selective acylation at the N-1 position of kanamycin A while protecting other amino groups.
  • The use of bivalent metal ions is essential for directing regioselectivity and stabilizing intermediates.
  • Water presence during acylation is critical; absence leads to no reaction.
  • Protective groups and their removal methods are well-established and compatible with the kanamycin A framework.
  • Purification by ion exchange chromatography enables recovery of unreacted kanamycin A, improving cost-effectiveness.
  • The overall process is scalable and yields significant quantities of 1,6'-Di-HABA Kanamycin A Sulfate suitable for further pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

1,6’-Di-HABA Kanamycin A Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

1,6’-Di-HABA Kanamycin A Sulfate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,6’-Di-HABA Kanamycin A Sulfate involves its interaction with bacterial ribosomes. It binds to the 30S subunit of the bacterial ribosome, causing misreading of t-RNA and inhibiting protein synthesis. This results in the bacterium being unable to synthesize proteins vital to its growth, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1,6'-Di-HABA Kanamycin A Sulfate with structurally related kanamycin derivatives:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Modifications LogP
This compound C₂₆H₅₀N₆O₁₅•xH₂SO₄ 686.71 197909-67-4 Two HABA groups -4.11
Kanamycin A Sulfate C₁₈H₃₈N₄O₁₅S ~566.58 25389-94-0 Parent compound; no HABA N/A
3-HABA Kanamycin A Sulfate C₂₂H₄₃N₅O₁₃•xH₂SO₄ ~617.67 Not provided Single HABA group N/A
BB-K 6 Sulfate Salt C₂₂H₄₃N₅O₁₃•xH₂SO₄ ~617.67 Not provided Structural isomer of 3-HABA N/A

Key Observations :

  • Hydrophilicity : The lower LogP of 1,6'-Di-HABA (-4.11 vs. unrecorded values for others) suggests greater hydrophilicity, which may reduce cell membrane permeability but enhance solubility .
  • Stability : Storage at +4°C aligns with typical requirements for kanamycin derivatives, though kanamycin A sulfate lacks explicit storage guidelines in the provided data .
Antibacterial Activity :
  • Kanamycin A Sulfate: A broad-spectrum aminoglycoside inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit. It is active against Gram-negative bacteria but susceptible to resistance via enzymatic modification .
  • However, direct comparative efficacy data are absent in the provided evidence .

Q & A

Q. How is 1,6'-Di-HABA Kanamycin A Sulfate structurally distinguished from other kanamycin derivatives in chromatographic analysis?

The compound is identified via high-performance liquid chromatography (HPLC) by its distinct retention time and structural modifications. The addition of HABA (4-amino-2-hydroxybutyryl) groups alters its polarity and interaction with chromatographic columns, leading to unique elution profiles. For example, this compound elutes at 19.7 minutes under Pharmacopeal Forum (PF) method conditions, compared to 15.9 minutes for the 1,3''-di-HABA derivative . Phenomenex C18 columns with disodium tetraborate buffer (pH 9.0) are optimal for resolving such derivatives due to enhanced peak asymmetry and resolution .

Q. What standard analytical methods are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC (RP-HPLC) with UV detection at 205 nm is widely used. A validated method employs a Phenomenex C18 column, 0.1 M disodium tetraborate buffer (pH 9.0), and sodium octanesulfonate as an ion-pairing agent. The linear range is 120–840 µg/mL (r² = 0.9997), with retention times of 4.08 minutes for kanamycin and 5.49 minutes for internal standards like tobramycin . System suitability parameters (e.g., tailing factor <1.2, resolution >2) must comply with FDA/ICH guidelines .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize chromatographic conditions for this compound analysis?

RSM, particularly central composite design (CCD), identifies critical parameters (e.g., buffer concentration, pH) that maximize resolution and minimize retention time. For example:

  • Taguchi orthogonal array design screens variables (buffer %, pH, flow rate) to prioritize factors affecting peak asymmetry and resolution .
  • 3D surface plots model interactions: increasing disodium tetraborate concentration reduces retention time but may compromise resolution at extremes. Optimal conditions (e.g., 25% buffer, pH 3.5) balance these effects .
    Polynomial equations derived from CCD (e.g., Y2=8.082+0.268x1+0.700x21.882x1x2Y_2 = 8.082 + 0.268x_1 + 0.700x_2 - 1.882x_1x_2) predict responses with >95% accuracy .

Q. How do structural modifications (e.g., HABA groups) influence the pharmacokinetics of this compound compared to parent compounds?

The HABA groups enhance hydrophilicity and metabolic stability, prolonging systemic circulation. In rat models, PLGA nanoparticle (NP) formulations of kanamycin sulfate show:

  • 74.34% encapsulation efficiency with sustained zero-order release over 12 days in PBS (pH 7.4) .
  • Improved bioavailability via intra-oral administration, detectable in plasma using validated HPLC methods (LOD: 60 µg/mL) .
    Metabolite profiling requires LC-MS to distinguish 1,6'-Di-HABA derivatives from deacetylated byproducts .

Q. How should researchers resolve contradictions in chromatographic data (e.g., variable retention times) for this compound?

Contradictions often arise from:

  • Column batch variability : Use standardized Phenomenex C18 columns to ensure reproducibility .
  • Buffer degradation : Freshly prepare disodium tetraborate (pH 9.0) to avoid pH drift .
  • Sample preparation artifacts : Avoid derivatization (e.g., dansyl chloride) to prevent byproduct interference .
    Cross-validate findings with alternative detectors (e.g., nano-quantity analyte detection, NQAD) for sensitivity comparisons .

Q. What strategies are recommended for impurity profiling of this compound in pharmaceutical formulations?

Advanced HPLC-CAD (charged aerosol detection) methods achieve:

  • Detection limits of 6.1 ng , identifying trace impurities (e.g., 3''-HABA derivatives) undetectable by UV .
  • Peak purity analysis via spectral deconvolution to distinguish co-eluting contaminants .
    Method validation must include forced degradation studies (acid/alkaline hydrolysis, oxidation) to establish specificity .

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